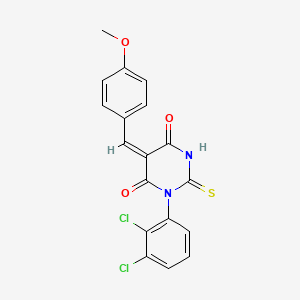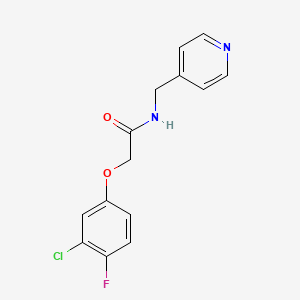![molecular formula C15H20ClN3O3 B5057223 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CMPD-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been studied extensively in the context of drug discovery and development. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which play important roles in the regulation of gene expression. As a result, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which can also affect gene expression. By inhibiting these enzymes, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs and LSD1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it is relatively easy to synthesize, which makes it accessible to researchers. Additionally, its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics. However, one limitation of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of new drugs that are based on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide or that target similar pathways. Additionally, there is ongoing research into the potential use of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in exploring the effects of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide on other enzymes and pathways, which could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a chemical compound that has potential applications in drug discovery and development. Its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics, and its biochemical and physiological effects make it a promising candidate for the development of new drugs. While there are limitations to its use in certain experiments, there is ongoing research into its potential applications and future directions for its study.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 3-(4-morpholinyl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to yield N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. The overall synthesis process is relatively straightforward and can be completed in a few steps.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIGNGHTQQAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)